Protein Synthesis Inhibition: (-)-Tylocrebrine Is 5-Fold More Potent Than Tylophorine but 10-Fold Less Potent Than Cryptopleurine in Ehrlich Ascites Cells
In a direct head-to-head study using Ehrlich ascites-tumour cells, the concentration required for 50% inhibition of [¹⁴C]-leucine incorporation into protein was determined for all three alkaloids in parallel. (-)-Tylocrebrine achieved 50% inhibition at 2 × 10⁻⁷ M (200 nM), compared to 1 × 10⁻⁶ M (1000 nM) for tylophorine and 2 × 10⁻⁸ M (20 nM) for cryptopleurine [1]. This establishes that (-)-tylocrebrine occupies an intermediate potency position: it is 5-fold more potent than its positional isomer tylophorine, but 10-fold less potent than the phenanthroquinolizidine cryptopleurine. Importantly, none of the three compounds inhibited [¹⁴C]-uracil incorporation into nucleic acids at 10⁻⁵ M, confirming selectivity for protein synthesis over nucleic acid synthesis [1]. This selectivity rank-order is critical for researchers who need a phenanthroindolizidine with potency between the highly potent cryptopleurine and the less potent tylophorine, and who require the specific S-stereochemistry of the natural product.
| Evidence Dimension | Concentration for 50% inhibition of leucine incorporation into protein |
|---|---|
| Target Compound Data | (-)-Tylocrebrine: 2 × 10⁻⁷ M (200 nM) |
| Comparator Or Baseline | Tylophorine: 1 × 10⁻⁶ M (1000 nM); Cryptopleurine: 2 × 10⁻⁸ M (20 nM) |
| Quantified Difference | 5-fold more potent than tylophorine; 10-fold less potent than cryptopleurine |
| Conditions | Ehrlich ascites-tumour cells; [¹⁴C]-leucine incorporation assay; incubated at 37°C; reported in Donaldson et al., Biochem. Biophys. Res. Commun., 1968 |
Why This Matters
When selecting a protein synthesis inhibitor for mechanistic studies, the choice among these three alkaloids dictates the working concentration range by an order of magnitude, directly impacting off-target risk windows and experimental design.
- [1] Donaldson, G.R.; Atkinson, M.R.; Murray, A.W. Inhibition of protein synthesis in Ehrlich ascites-tumour cells by the phenanthrene alkaloids tylophorine, tylocrebrine and cryptopleurine. Biochemical and Biophysical Research Communications, 1968, 31(1), 104–109. Abstract: '...tylophorine and tylocrebrine and the phenanthroquinolizidine alkaloid cryptopleurine inhibit incorporation of leucine into protein in Ehrlich ascites-tumour cells by 50% at 1 × 10⁻⁶M, 2 × 10⁻⁷M, and 2 × 10⁻⁸M respectively.' View Source
